15-Hydroxyicosa-11,13-dienoic acid
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Overview
Description
15-Hydroxyicosa-11,13-dienoic acid is a hydroxyeicosadienoic acid that consists of 11Z,13E-eicosatrienoic acid bearing a 15-hydroxy substituent. It is produced by non-enzymatic oxidation of 11,14-eicosadienoic acid . This compound is part of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various biological processes .
Preparation Methods
15-Hydroxyicosa-11,13-dienoic acid can be synthesized through the non-enzymatic oxidation of 11,14-eicosadienoic acid . The specific reaction conditions for this synthesis involve the use of oxidizing agents that facilitate the addition of a hydroxyl group at the 15th carbon position.
Chemical Reactions Analysis
15-Hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form 15-oxoicosa-11,13-dienoic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming icosa-11,13-dienoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-Hydroxyicosa-11,13-dienoic acid has various scientific research applications, including:
Chemistry: It is used as a model compound to study the oxidation and reduction reactions of eicosanoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of inflammatory responses.
Mechanism of Action
The mechanism by which 15-Hydroxyicosa-11,13-dienoic acid exerts its effects involves its role as a signaling molecule. It interacts with specific receptors on cell surfaces, triggering a cascade of intracellular events that modulate various biological processes. The molecular targets and pathways involved include the lipoxygenase pathways, which are crucial for the synthesis of other eicosanoids .
Comparison with Similar Compounds
15-Hydroxyicosa-11,13-dienoic acid can be compared with other similar compounds such as:
15-Hydroxyicosatetraenoic acid (15-HETE): Both compounds are hydroxyeicosanoids, but 15-HETE has an additional double bond in its structure.
15-Oxoicosa-11,13-dienoic acid: This compound is an oxidized form of this compound.
11,14-Eicosadienoic acid: The precursor to this compound, lacking the hydroxyl group at the 15th position.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and reactivity compared to other eicosanoids .
Properties
IUPAC Name |
15-hydroxyicosa-11,13-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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